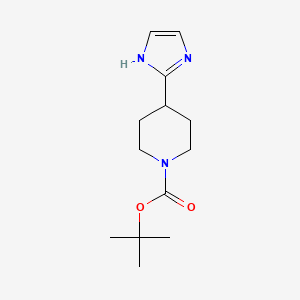
1-甲氧基-2,3-二氢-1H-茚-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “1-methoxy-2,3-dihydro-1H-inden-2-amine” consists of a methoxy group attached to the first carbon of a 2,3-dihydro-1H-inden-2-amine .Physical and Chemical Properties Analysis
“1-methoxy-2,3-dihydro-1H-inden-2-amine” has a predicted boiling point of 277.6±40.0 °C and a predicted density of 1.087±0.06 g/cm3 . It also has a predicted pKa of 9.33±0.20 .科学研究应用
有机合成中间体
化合物“1-甲氧基-2,3-二氢-1H-茚-2-胺”由于其结构特性,可能用作有机合成的中间体。 类似化合物已知可作为复杂分子合成的中间体或反应试剂 .
生物活性研究
吲哚衍生物与我们的化合物结构相似,表现出多种生物活性,例如抗病毒、抗炎、抗癌和抗菌特性。 这表明“1-甲氧基-2,3-二氢-1H-茚-2-胺”也可能被研究用于这些生物潜力 .
阿尔茨海默病治疗研究
2,3-二氢-1H-茚-1-酮类化合物因其对神经炎症的效力,已被研究作为双重PDE4/AChE抑制剂用于治疗阿尔茨海默病。 该化合物可能是类似研究工作的一部分 .
抗结核活性
吲哚衍生物已被研究用于其体外抗结核活性,针对结核分枝杆菌和牛分枝杆菌。 鉴于其与吲哚的结构关系,“1-甲氧基-2,3-二氢-1H-茚-2-胺”可能参与类似的研究 .
合成程序开发
研究一直在进行,以开发合成2,3-二氢-1H-茚衍生物等化合物的有效程序。 “1-甲氧基-2,3-二氢-1H-茚-2-胺”可以通过类似的方法合成 .
用于研究的商业供应
相关化合物2,3-二氢-1h-茚可通过默克等商业供应商提供用于科学研究。 这表明“1-甲氧基-2,3-二氢-1H-茚-2-胺”也可能用于研究目的 .
作用机制
Target of Action
1-Methoxy-2,3-dihydro-1H-inden-2-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets to exert their effects . For instance, some methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound could potentially influence a variety of molecular and cellular processes .
生化分析
Biochemical Properties
1-methoxy-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with 5-HT2A receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to either inhibition or activation of their functions.
Cellular Effects
1-methoxy-2,3-dihydro-1H-inden-2-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cells and the specific conditions of the cellular environment.
Molecular Mechanism
The molecular mechanism of 1-methoxy-2,3-dihydro-1H-inden-2-amine involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to changes in cellular responses . Additionally, it may inhibit or activate enzymes, resulting in alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methoxy-2,3-dihydro-1H-inden-2-amine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 1-methoxy-2,3-dihydro-1H-inden-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-methoxy-2,3-dihydro-1H-inden-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-methoxy-2,3-dihydro-1H-inden-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall activity and function within the organism.
Subcellular Localization
1-methoxy-2,3-dihydro-1H-inden-2-amine exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function, as well as its interactions with other biomolecules.
属性
IUPAC Name |
1-methoxy-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICMWRZNBCKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)










![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)


